1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine
Description
1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine is a heterocyclic compound featuring a piperazine core linked to two distinct moieties:
- 6-Phenylthieno[2,3-d]pyrimidin-4-yl group: A fused thienopyrimidine scaffold with a phenyl substituent at position 6, contributing to π-π stacking and hydrophobic interactions.
This compound is hypothesized to exhibit biological activity via kinase or receptor modulation, given the pharmacological relevance of thienopyrimidine and sulfonamide derivatives in drug discovery .
Properties
IUPAC Name |
4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-6-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S2/c31-34(32,22-11-10-19-6-4-5-9-21(19)16-22)30-14-12-29(13-15-30)25-23-17-24(20-7-2-1-3-8-20)33-26(23)28-18-27-25/h1-11,16-18H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYSBAJLADBZBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine is a compound of interest due to its potential biological activities, particularly in the realms of immunomodulation and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- CAS Number : 112632-96-9
Structural Features
The compound features:
- A naphthalene sulfonamide moiety.
- A thieno[2,3-d]pyrimidine ring system.
- A piperazine core which is known for its diverse biological activities.
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory properties of piperazine derivatives similar to this compound. For instance, research indicated that piperazine complexes can stimulate immune cell populations (CD4+, CD8+, and myeloid cells) during aseptic inflammation, suggesting a potential therapeutic application in inflammatory conditions .
Anti-inflammatory Activity
A series of experiments evaluated the anti-inflammatory effects of various piperazine derivatives. Notably, compounds with similar structures demonstrated significant inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6. In particular, some derivatives showed up to 87% inhibition of TNF-α at concentrations around 10 μM .
Antimicrobial Properties
Some studies have also investigated the antimicrobial properties of piperazine derivatives. Compounds exhibiting structural similarities to this compound have shown promising antibacterial activity, outperforming standard antibiotics like ciprofloxacin at equivalent concentrations .
Case Study 1: Immunomodulation in Aseptic Inflammation
In a controlled study involving animal models, a piperazine complex was shown to enhance spleen cellularity significantly during aseptic inflammation. The treatment resulted in a notable increase in immune cell populations compared to untreated controls, indicating its potential use as an immunostimulant in therapeutic settings .
Case Study 2: Inhibition of Pro-inflammatory Cytokines
Another investigation focused on the anti-inflammatory effects of piperazine derivatives similar to our compound. The results demonstrated that certain derivatives could inhibit pro-inflammatory cytokines effectively, suggesting their utility in treating inflammatory diseases. The most effective compounds achieved inhibition rates comparable to established anti-inflammatory drugs like dexamethasone .
Research Findings Summary
Comparison with Similar Compounds
Key Structural and Functional Insights
Naphthalene Sulfonyl vs. Smaller Sulfonyl Groups :
- The naphthalene sulfonyl group in the target compound increases molecular weight and lipophilicity compared to methanesulfonyl or furan-carbonyl analogs . This may enhance membrane permeability but reduce aqueous solubility.
- Naphthalene’s planar structure could improve stacking interactions with aromatic residues in target proteins, as seen in kinase inhibitors .
Thienopyrimidine Core Modifications: The 6-phenyl substituent is conserved in several analogs (e.g., ), suggesting its critical role in binding. Halogenation (e.g., 4-fluorophenyl in ) or methylation (e.g., 6-methyl in ) may fine-tune electronic properties and steric effects .
Piperazine Linker Flexibility: Piperazine’s conformational flexibility allows diverse substituent orientations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
